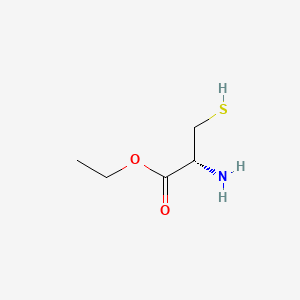

Ethyl L-cysteinate

Description

Structure

3D Structure

Properties

CAS No. |

3411-58-3 |

|---|---|

Molecular Formula |

C5H11NO2S |

Molecular Weight |

149.21 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-3-sulfanylpropanoate |

InChI |

InChI=1S/C5H11NO2S/c1-2-8-5(7)4(6)3-9/h4,9H,2-3,6H2,1H3/t4-/m0/s1 |

InChI Key |

YVKSGVDJQXLXDV-BYPYZUCNSA-N |

SMILES |

CCOC(=O)C(CS)N |

Isomeric SMILES |

CCOC(=O)[C@H](CS)N |

Canonical SMILES |

CCOC(=O)C(CS)N |

Other CAS No. |

3411-58-3 |

physical_description |

White hygroscopic solid with a stench; [Alfa Aesar MSDS] |

Related CAS |

868-59-7 (hydrochloride) |

sequence |

C |

Synonyms |

cystanin cysteine ethyl ester ethyl cysteine ethyl cysteine hydrochloride L-cysteine ethyl este |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl L Cysteinate and Its Derivatives

Synthesis of Ethyl L-Cysteinate from Precursors

The synthesis of this compound primarily involves the esterification of L-cysteine. This can be achieved through several methods, with acid-catalyzed esterification being a prominent approach.

Esterification Reactions of L-Cysteine

Esterification of L-cysteine with ethanol (B145695) is a common method to produce this compound. This reaction is typically catalyzed by an acid to activate the carboxylic acid group of L-cysteine, making it more susceptible to nucleophilic attack by ethanol.

A widely employed method for the synthesis of this compound hydrochloride involves the use of thionyl chloride (SOCl₂) in ethanol. acs.orgresearchgate.net In this reaction, L-cysteine is treated with a mixture of thionyl chloride and ethanol. acs.org Thionyl chloride reacts with ethanol to form sulfurous acid ethyl ester chloride and hydrogen chloride in situ. The hydrogen chloride then acts as a catalyst for the esterification of L-cysteine with the excess ethanol.

The reaction involves suspending L-cysteine in ethanol, followed by the dropwise addition of thionyl chloride at a controlled temperature, often at 0°C, which is then refluxed. acs.org This method is efficient for producing the hydrochloride salt of this compound. The formation of the hydrochloride salt is advantageous as it often aids in the crystallization and purification of the product.

A patent describes a specific procedure where L-cysteine is reacted with ethanol and thionyl chloride in a flask. The molar ratio of thionyl chloride to L-cysteine is a critical parameter in this synthesis.

| Reactant | Molar Ratio/Volume |

| L-cysteine | 0.20 mol |

| Ethanol | 300 mL |

| Thionyl chloride | 0.30 mol |

Alternative Synthetic Routes to this compound

Besides the thionyl chloride method, other synthetic strategies exist for preparing this compound. One such method involves the direct reaction of L-cysteine hydrochloride with ethanol. In this process, L-cysteine hydrochloride is suspended in triethylamine, which acts as a base to neutralize the hydrochloride and free the amine group. The resulting mixture is then filtered, and the filtrate containing the free L-cysteine ethyl ester is concentrated.

Another approach involves the use of p-toluenesulfonic acid as a catalyst for the esterification of L-cysteine with ethanol. lsu.edu This method is a classic example of Fischer esterification.

Enzymatic processes also offer an alternative for the production of L-cysteine derivatives. google.com For instance, cysteine desulfhydrase can be used to produce L-cysteine and its derivatives. google.com

Derivatization and Functionalization of this compound

The presence of three functional groups (amino, thiol, and carboxyl) in this compound makes it a valuable precursor for a wide range of chemical transformations. N-acylation is a common derivatization reaction.

N-Acylation Reactions

The amino group of this compound can be readily acylated to introduce various acyl groups. This modification can significantly alter the molecule's properties.

N-Acetyl-L-cysteine Ethyl Ester (NACET) is a significant derivative of this compound. ppm.edu.plresearchgate.net It is synthesized by the N-acetylation of L-cysteine ethyl ester. ppm.edu.plresearchgate.net

One common method for the synthesis of NACET involves the reaction of L-cysteine ethyl ester with acetic anhydride (B1165640) in a suitable solvent like dichloromethane, often under an inert atmosphere (e.g., argon). ppm.edu.plresearchgate.net This reaction proceeds with high yield and chemical purity. ppm.edu.pl

Alternatively, NACET can be synthesized from N-acetyl-L-cysteine (NAC) by reacting it with acetyl chloride and absolute ethanol. ppm.edu.plresearchgate.netnih.gov In this process, acetyl chloride serves to generate anhydrous HCl, which catalyzes the esterification of the carboxylic acid group of NAC with ethanol. ppm.edu.plnih.gov

The synthesis of NACET is a crucial step in the preparation of S-nitroso-N-acetyl-l-cysteine ethyl ester (SNACET), a nitric oxide (NO) donor. nih.gov The synthesis of NACET is the initial step, followed by nitrosation to yield SNACET. nih.gov

| Starting Material | Reagents | Product |

| L-cysteine ethyl ester | Acetic anhydride, Dichloromethane | N-Acetyl-L-cysteine Ethyl Ester (NACET) |

| N-acetyl-L-cysteine (NAC) | Acetyl chloride, Absolute ethanol | N-Acetyl-L-cysteine Ethyl Ester (NACET) |

The resulting NACET is a white powder at room temperature and is freely soluble in water and organic solvents. ppm.edu.pl

S-Alkylation Reactions

The nucleophilic nature of the thiol group in this compound makes it amenable to S-alkylation reactions, a common strategy for introducing various alkyl and alkenyl groups onto the sulfur atom. This modification is pivotal in the synthesis of numerous cysteine derivatives with tailored properties.

The synthesis of S-ethyl-L-cysteine (SEC) can be achieved through the S-alkylation of L-cysteine or its ester derivatives. While direct alkylation of L-cysteine with an ethylating agent is a common route, the use of this compound offers an alternative pathway. The general principle involves the reaction of the thiol group with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base. The ester group can then be hydrolyzed to yield S-ethyl-L-cysteine. This compound is a naturally occurring sulfur-containing amino acid found in garlic and has been investigated for its neuroprotective effects. mdpi.comosaka-u.ac.jp

A general method for the S-alkylation of cysteine derivatives involves refluxing the cysteine thiol with an appropriate alkyl bromide in a solution of sodium ethoxide in ethanol, which can yield S-alkylated cysteine derivatives in good yield and high purity. ncats.io Although this method describes the synthesis of N-acetyl-S-ethyl-L-cysteine, the principle is applicable to this compound.

Table 1: Synthesis of S-Ethyl-L-cysteine (SEC) Analogs

| Starting Material | Reagent | Product | Reference |

| L-Cysteine | Ethyl Bromide | S-Ethyl-L-cysteine | prepchem.com |

| N-acetyl-L-cysteine | Ethyl Bromide | N-Acetyl-S-ethyl-L-cysteine | ncats.io |

S-Allyl-L-cysteine (SAC) is another significant, naturally occurring organosulfur compound found in garlic, known for its antioxidant and potential therapeutic properties. nih.govacs.org The synthesis of S-allyl-cysteine analogues often starts from L-cysteine or its derivatives. For instance, S-allyl cysteine can be prepared by reacting L-cysteine hydrochloride with allyl bromide in an aqueous ammonia (B1221849) solution. acs.org

To synthesize S-allyl-L-cysteine ethyl ester, S-allyl cysteine can be esterified using thionyl chloride in ethanol. acs.org This two-step process, involving initial S-allylation followed by esterification, highlights a common strategy for producing S-alkenyl cysteine esters. These compounds have been utilized as intermediates in the synthesis of hybrid molecules with potential anticancer activities. acs.orgacs.org

Table 2: Synthesis of S-Allyl-Cysteine Ethyl Ester

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | L-Cysteine hydrochloride | Allyl bromide, NH₄OH | S-Allyl-L-cysteine | 80% | acs.org |

| 2 | S-Allyl-L-cysteine | Thionyl chloride, Ethanol | S-Allyl-L-cysteine ethyl ester | 60% | acs.org |

The S-alkylation of this compound is not limited to ethyl and allyl groups. A variety of other S-alkyl and S-alkenyl cysteine derivatives can be synthesized using similar methodologies. For example, S-propyl-L-cysteine (SPC) and other side-chain-modified SAC derivatives have been synthesized and studied for their neuroprotective effects. mdpi.comosaka-u.ac.jp The general approach involves the reaction of this compound with the corresponding alkyl or alkenyl halide.

Furthermore, more complex derivatives have been synthesized for specific applications. For instance, methyl N-(tert-butoxycarbonyl)-S-[2-(3-thienyl)ethyl]-L-cysteinate was synthesized via the nucleophilic displacement of a tosyl group by the thiolate of protected cysteine. rsc.org This highlights the versatility of the S-alkylation reaction in creating cysteine derivatives with diverse functionalities.

Synthesis of S-Allyl-Cysteine Analogues

S-Nitrosation Reactions

S-nitrosation is the covalent attachment of a nitroso group to the sulfur atom of a thiol, forming an S-nitrosothiol. These compounds are important in biology as they can act as nitric oxide (NO) donors and are involved in various signaling pathways.

S-Nitroso-L-cysteine ethyl ester (SNCEE) is a lipophilic S-nitrosothiol that can readily cross cellular membranes, making it a useful tool for studying intracellular S-nitrosation events. nih.govacs.org The synthesis of SNCEE is typically achieved by the direct S-nitrosation of the hydrochloride salt of L-cysteine ethyl ester (CEE·HCl). nih.govacs.org

The reaction is carried out by treating CEE·HCl with a nitrosating agent such as ethyl nitrite (B80452) or an acidified solution of sodium nitrite. For example, one protocol involves dissolving CEE·HCl in methanol (B129727) and adding ethyl nitrite at low temperatures (0–4 °C). acs.org After a short incubation period, the solvent is removed to yield the red crystals of SNCEE·HCl. acs.org Another method involves cooling an acidic aqueous solution of N-acetyl-L-cysteine ethyl ester (NACET) and then adding sodium nitrite. nih.govacs.org While this is for the N-acetylated form, the principle of nitrosating the thiol group is the same.

Table 3: Synthesis of S-Nitroso-L-cysteine Ethyl Ester (SNCEE)

| Starting Material | Nitrosating Agent | Solvent | Product | Reference |

| L-Cysteine ethyl ester hydrochloride | Ethyl nitrite | Methanol | S-Nitroso-L-cysteine ethyl ester hydrochloride | acs.org |

| N-Acetyl-L-cysteine ethyl ester | Sodium nitrite, HCl | Water | S-Nitroso-N-acetyl-L-cysteine ethyl ester | nih.govacs.org |

The stability of SNCEE is a critical factor, as S-nitrosothiols can decompose, particularly in the presence of metal ions, heat, or light, to release nitric oxide. acs.org The hydrochloride salt of SNCEE is relatively stable in crystalline form. nih.govacs.org

Formation of Disulfide Linkages and Poly-Cysteine Structures

The thiol group of cysteine and its derivatives can be oxidized to form a disulfide bond (-S-S-), linking two cysteine residues. This is a fundamental reaction in protein chemistry, responsible for stabilizing the tertiary and quaternary structures of many proteins. creative-proteomics.com This reactivity also allows for the formation of polymers where the monomer units are linked through disulfide bonds or where cysteine residues are incorporated into a polymer backbone.

The formation of a disulfide bond from two molecules of this compound would result in the formation of diethyl L-cystinate. This oxidation can be achieved using various oxidizing agents. The disulfide bond formation is a reversible process and can be cleaved by reducing agents.

The synthesis of poly-cysteine structures, or polypeptides containing cysteine residues, is a significant area of research in materials science and biomedicine. While the direct polymerization of this compound is not a common method for creating high molecular weight polymers, cysteine derivatives are often incorporated into polymers. For instance, poly(L-cysteine) (PCys) based hybrid block copolypeptides have been synthesized through the ring-opening polymerization of protected L-cysteine N-carboxy anhydrides. mdpi.com These polymers can form nanoparticles and are responsive to redox stimuli due to the presence of the thiol groups, which can form disulfide crosslinks. mdpi.com

Another approach involves the polymerization of monomers functionalized with cysteine. For example, poly cysteine methacrylate (B99206) nanoparticles have been synthesized from a cysteine methacrylate monomer. rsc.org Furthermore, copolymers bearing cysteine moieties have been synthesized through methods like Stille coupling and post-polymerization functionalization. researchgate.net These materials often exhibit interesting self-assembly properties due to hydrogen bonding and the potential for disulfide crosslinking.

Synthesis of S-Ethyl-L-cysteinyl-L-cysteine Diethyl Ester

The synthesis of S-alkylated cysteine derivatives is a significant area of study. One such derivative is S-ethyl-L-cysteine (SEC), which can be synthesized from L-cysteine hydrochloride and ethyl bromide. google.com In a typical procedure, L-cysteine hydrochloride is reacted with ethyl bromide in an aqueous solution with the pH adjusted to between 9.5 and 10 using ammonia water. google.com This method can be adapted for the synthesis of dipeptides. For the synthesis of S-Ethyl-L-cysteinyl-L-cysteine Diethyl Ester, a similar principle would apply, involving the coupling of S-ethyl-L-cysteine with this compound, likely utilizing standard peptide coupling reagents.

Chemoenzymatic Oligomerization for Oligo(L-cysteine)

A chemoenzymatic approach has been developed for the synthesis of oligo(L-cysteine) using this compound as the monomer. This method leverages the catalytic activity of proteases in an aqueous solution, offering an environmentally favorable alternative to traditional polymerization techniques. researchgate.net

In one study, the oligomerization of thiol-unprotected L-cysteine ethyl ester (Cys-OEt) was catalyzed by proteinase K. researchgate.netresearchgate.netscience.govscience.gov This process yielded oligo(L-cysteine) with a well-defined structure and a degree of polymerization reaching up to 16-17, with an average of 8.8. researchgate.netresearchgate.netscience.govscience.gov A key advantage of this enzymatic approach is its regioselectivity, which allows for the polymerization of amino acid monomers while preserving reactive side groups like the thiol group. researchgate.net By using a high concentration of Cys-OEt, a high free thiol content of 78.0% was achieved in the resulting oligomer. researchgate.netresearchgate.netscience.govscience.gov Papain is another protease that has been used for the chemoenzymatic polymerization of L-cysteine ethyl ester. researchgate.net The resulting oligo(L-cysteine) exhibits notable thermal stability, showing no glass transition up to 200 °C. researchgate.netresearchgate.netscience.govscience.gov

| Parameter | Value |

| Monomer | L-cysteine ethyl ester (Cys-OEt) |

| Catalyst | Proteinase K or Papain |

| Degree of Polymerization (DP) | Up to 16-17 (average 8.8) |

| Free Thiol Content | 78.0% (at high Cys-OEt concentration) |

| Thermal Stability | No glass transition up to 200 °C |

Synthesis of Complex Amino Acid Derivatives

Synthesis of Ethyl β,β-Diethoxyalanyl-L-cysteinate Hydrochloride

The synthesis of more complex amino acid derivatives, such as Ethyl β,β-Diethoxyalanyl-L-cysteinate Hydrochloride, has been reported in the scientific literature. acs.org While the specific details of the synthesis are found in the cited publication, it represents the coupling of a modified alanine (B10760859) derivative with this compound. This type of synthesis highlights the utility of this compound as a nucleophile, reacting via its amino group to form a peptide bond with an activated carboxylic acid derivative of another amino acid.

Stereoselective Synthesis Utilizing L-Cysteine and its Esters

The inherent chirality of L-cysteine and its esters, including this compound, makes them valuable starting materials for stereoselective synthesis. The defined stereochemistry at the α-carbon can be used to induce chirality in newly formed stereocenters within a molecular scaffold.

Chiral Induction in Novel Scaffold Construction

L-cysteine and its derivatives are widely used to induce chirality in various nanostructures and novel molecular scaffolds. mdpi.comnih.govresearchgate.netnih.govmdpi.com The thiol group serves as an effective anchor for attaching the chiral molecule to surfaces, such as gold nanoparticles or semiconductor nanocrystals. mdpi.comresearchgate.net This attachment can induce chiral electronic states in the achiral material. researchgate.net

Synthesis of Bicyclic Hydantoinothiolactones

A notable application of stereoselective synthesis utilizing L-cysteine is the preparation of bicyclic hydantoinothiolactones. These compounds are key intermediates in the synthesis of (+)-biotin. nih.gov A highly stereoselective synthesis has been developed starting from L-cysteine. nih.gov

| Starting Material | Key Intermediate | Final Product Stereochemistry | Overall Yield |

| L-Cystine | (R)-2-phenyl-thiazolidine-4-carboxylic acid | cis-Bicyclic hydantoinothiolactone | 44% |

Control of Diastereoselectivity in Multi-Step Syntheses

The stereochemical outcome of multi-step syntheses involving this compound and its derivatives is highly dependent on the reaction conditions and the nature of the reactants. The formation of thiazolidine (B150603) derivatives, for instance, often results in a mixture of diastereomers. The condensation of L-cysteine with achiral aldehydes is typically not diastereoselective, yielding both cis and trans isomers. scielo.br However, the ratio of these diastereomers can be influenced by the solvent used; for example, in the synthesis of 2-(4-(2-ethoxy-2-oxoethoxy) phenyl) thiazolidine-4-carboxylic acid, the trans isomer is favored in DMSO, while the cis isomer is the major product in chloroform. nanobioletters.com

N-acylation of the resulting thiazolidine ring can proceed with a high degree of diastereoselectivity, which is crucial for controlling the stereochemistry of subsequent transformations. The choice of the aldehyde used in the initial condensation plays a significant role. Pivaldehyde is often employed as it forms a stable thiazolidine template where the bulky t-butyl group directs subsequent reactions. rsc.org In the Dieckmann cyclization of malonyloxazolidines and -thiazolidines derived from amino acids like cysteine, the reaction typically proceeds from the major 2,5-cis-malonylthiazolidine intermediate. This leads to the formation of bicyclic tetramates with the C-2 substituent in the less hindered exo-face of the newly formed ring system. rsc.org

Furthermore, the conditions of the acylation reaction itself can dictate the stereochemical outcome. Milder conditions, such as using acetic anhydride and pyridine (B92270) at room temperature, may favor the formation of the kinetically controlled trans diastereoisomer. scielo.br Conversely, employing more vigorous conditions like acetic anhydride in water at elevated temperatures can lead to the thermodynamically more stable cis isomer. scielo.br This control is often attributed to a ring-opening-ring-closure mechanism that allows for the inversion of configuration at the C-2 position of the thiazolidine ring. scielo.br

In the synthesis of more complex fused ring systems, such as tricyclic L-cysteine derivatives, the initial formation of thiazolidine diastereomers is followed by a stereoselective ring closure to generate an iminium cation, ultimately leading to a single stereoisomer as the thermodynamically controlled product. scielo.br The strategic use of bulky protecting groups on ester functionalities, like a diphenylmethyl group, has also been shown to enhance diastereoselectivity in alkylation reactions of related cyclic systems. pharm.or.jp

Isotopic Labeling Synthesis

Isotopically labeled compounds are invaluable tools in mechanistic and metabolic studies. The introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into this compound and its derivatives allows for the tracing of metabolic pathways and the elucidation of reaction mechanisms. symeres.comoup.com

Preparation of Radiolabeled S-Conjugates (e.g., [2-³H-ethyl]S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine)

The synthesis of radiolabeled S-conjugates of cysteine is essential for studying their metabolism and role in toxicology. General methods for synthesizing cysteine S-conjugates often involve the nucleophilic addition of cysteine to a suitable electrophile. researchgate.net A common procedure utilizes methanol and sodium methoxide (B1231860) as a base, which is often preferable to using liquid ammonia. researchgate.net This method is particularly useful when a labeled electrophile is available. For instance, the synthesis of S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC) S-conjugates can be adapted to incorporate a radiolabel. The high-Mr cysteine-S-conjugate β-lyase, an enzyme found in rat kidney cytosol, shows activity towards S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine. nih.gov

While direct synthesis examples for [2-³H-ethyl]S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine were not found in the provided search results, the synthesis of other radiolabeled cysteine derivatives provides a framework. For example, the synthesis of ⁹⁹ᵐTc-labelled L- and D-ethylene cysteamine (B1669678) cysteine ethyl ester (⁹⁹ᵐTc-ECCE) involves direct labeling at neutral pH and room temperature. nih.gov This resulted in the formation of two diastereomeric ⁹⁹ᵐTc-complexes for each starting material. nih.gov Similarly, S-alkylated cysteine derivatives conjugated to macrocycles have been radiolabeled with gallium-68 (B1239309) for PET imaging, demonstrating the feasibility of incorporating metallic radioisotopes. acs.org

Deuterium Labeling for Mechanistic Studies

Deuterium labeling is a powerful technique for investigating reaction mechanisms due to the kinetic isotope effect. symeres.com The incorporation of deuterium can help elucidate the pathways of metabolic transformations and the mechanisms of enzyme-catalyzed reactions. acs.orgresearchgate.net

For example, in the study of tryptophan metabolism, methionine γ-lyase was used to catalyze the exchange of protons at the 2- and 3-positions of S-ethyl-L-cysteine with deuterium from D₂O. rsc.org This deuterated intermediate was then used to synthesize [3,3-²H₂]Trp. rsc.org This demonstrates a chemoenzymatic approach to introduce deuterium into a cysteine derivative for mechanistic studies of a subsequent enzymatic reaction.

In the context of vinylation reactions using hypervalent iodine reagents, deuterium labeling has been employed alongside NMR analysis and DFT calculations to understand the regio- and stereochemical outcomes. diva-portal.org Mechanistic experiments involving deuterium labeling have also been crucial in understanding tungsten-catalyzed isomerization and functionalization of alkenes, where N-H/D exchange and subsequent insertion steps were tracked. researchgate.net

Metabolic studies of L-cysteine in the parasite Entamoeba histolytica utilized stable-isotope-labeled [U-¹³C₃, ¹⁵N]L-cysteine to trace its rapid metabolism into thiazolidine-4-carboxylic acid derivatives. asm.orgnih.gov While this study used ¹³C and ¹⁵N, a similar approach with deuterium-labeled this compound could be used to investigate its metabolic fate and the enzymes involved.

Spectroscopic and Structural Characterization Studies of Ethyl L Cysteinate

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic techniques are indispensable for the detailed characterization of molecular structures. For a molecule like Ethyl L-cysteinate, these methods offer precise information about the connectivity of atoms, their chemical environment, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a premier analytical tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR can provide atom-level structural information, including connectivity through scalar couplings and spatial proximity through the Nuclear Overhauser Effect (NOE).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For this compound hydrochloride, the proton spectrum reveals distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the solvent used for the analysis.

Research on the oxidation of L-cysteine ethyl ester in dimethyl sulfoxide (B87167) (DMSO) has shown that the chemical shifts of the β-protons (the CH₂ group adjacent to the sulfur atom) are sensitive to the redox state of the thiol group. researchgate.netmdpi.com Upon oxidation and formation of a disulfide bond, these proton signals shift downfield. researchgate.net

The following table summarizes the ¹H NMR spectral data for this compound hydrochloride in different deuterated solvents. chemicalbook.com

| Proton Assignment | Structure Fragment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in D₂O (ppm) |

| α-CH | -CH(NH₃⁺)- | 4.34 | 4.45 |

| Ethyl CH₂ | -O-CH₂-CH₃ | 4.22 | 4.36 |

| β-CH₂ | -S-CH₂- | 3.12 | 3.20 |

| Ethyl CH₃ | -CH₂-CH₃ | 1.25 | 1.32 |

| SH | -SH | 2.11 | (not observed) |

| NH₃⁺ | -NH₃⁺ | 8.85 | (not observed) |

| Note: Exchangeable protons (SH, NH₃⁺) are often not observed in D₂O due to deuterium (B1214612) exchange. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon framework of a molecule. While less sensitive than ¹H NMR, it provides crucial information, with each unique carbon atom producing a distinct signal. The chemical shift of the β-carbon is particularly indicative of the cysteine residue's redox state. In reduced cysteines, the ¹³Cβ chemical shift is typically found around 27.3 ppm, whereas in the oxidized (disulfide) form, it shifts significantly downfield to approximately 42.1 ppm. nih.gov

Solid-state NMR studies on ethylated cysteine residues within proteins show that the ethyl group carbons have characteristic chemical shifts, with the methylene (B1212753) (-S-CH₂-) carbon appearing in the 31–35 ppm region and the methyl (-CH₃) carbon in the 14.5–15.5 ppm region. nih.gov

The table below details the ¹³C NMR chemical shifts for this compound hydrochloride. guidechem.com

| Carbon Assignment | Structure Fragment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in D₂O (ppm) |

| Carbonyl (C=O) | -C(O)O- | 168.6 | 171.5 |

| Ethyl O-CH₂ | -O-CH₂-CH₃ | 62.9 | 65.1 |

| α-C | -CH(NH₃⁺)- | 52.6 | 54.1 |

| β-C | -S-CH₂- | 24.3 | 24.8 |

| Ethyl CH₃ | -CH₂-CH₃ | 13.8 | 13.9 |

Tritium (B154650) Nuclear Magnetic Resonance (³H NMR)

Tritium (³H) is a radioactive isotope of hydrogen that is NMR-active. ³H NMR spectroscopy is a specialized technique used to analyze tritiated, or tritium-labeled, compounds. While not a routine method for structural elucidation, it is invaluable for tracking molecules in biological systems or for analyzing the products of radiolabeling reactions. nih.gov

A method for the qualitative and quantitative analysis of complex mixtures of tritium-labeled amino acids and peptides using high-resolution ³H NMR has been developed. nih.gov This technique allows for the determination of tritium distribution within a molecule. nih.govresearchgate.net For this compound, introducing a tritium label would allow its metabolic pathways or binding interactions to be followed with high sensitivity. Specific ³H NMR spectral data for this compound is not widely available in the literature, as its application is reserved for specialized tracer studies.

Rotational Nuclear Overhauser Effect Spectroscopy (ROESY ¹H NMR)

ROESY is a 2D NMR technique that detects protons that are close to each other in space, similar to the more common NOESY experiment. ROESY is particularly effective for molecules of intermediate molecular weight (roughly 500-2000 Da), a range where the standard Nuclear Overhauser Effect (NOE) can be zero or very weak, making detection difficult. umn.edu

The ROESY experiment detects correlations through space, providing crucial information for determining the three-dimensional conformation of a molecule in solution. huji.ac.il For this compound, a ROESY spectrum would reveal spatial correlations between the protons of the ethyl group and the protons of the cysteine backbone. This data can be used to define the preferred orientation of the ester group relative to the rest of the molecule. This technique has been successfully applied to determine the carbohydrate attachment sites and establish the stereochemistry of other complex amino acid derivatives and cysteine-containing peptides. acs.orgresearchgate.netnih.gov

Tritium Nuclear Magnetic Resonance (3H NMR)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and structural elucidation of chemical compounds. For amino acid derivatives like this compound, different ionization methods provide complementary information.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process results in the formation of a molecular ion (M⁺·) and extensive fragmentation, providing a characteristic "fingerprint" for the molecule that is valuable for structural elucidation.

Key fragmentation processes for amino acid ethyl esters include:

Cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage): This leads to the loss of the ester group, forming an [M - COOC₂H₅]⁺ ion.

Formation of the iminium ion: A major fragmentation pathway involves the cleavage of the bond between the α- and β-carbons, resulting in a stable [CH(NH₂)COOC₂H₅]⁺ ion.

Loss of an alkene from the ester: A characteristic process for ethyl esters is the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement, leading to an ion at [M - 28]⁺. annualreviews.org

Cleavage of the amino acid side chain: The R-group of the amino acid also fragments. For this compound, the side chain is -CH₂SH. The presence of the sulfur atom is known to influence fragmentation, often leading to competing decomposition pathways and the formation of sulfur-containing fragment ions. nist.gov

Based on these principles, the EI-MS spectrum of this compound would be expected to show a complex pattern of fragment ions that allows for the confirmation of its core amino acid structure, the ethyl ester group, and the sulfur-containing side chain.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique used for analyzing non-volatile and thermally unstable compounds. nih.gov In FAB-MS, the sample is mixed with a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. nih.gov This process causes the sample molecules to be desorbed and ionized from the matrix.

FAB-MS is particularly effective for analyzing polar molecules like amino acids and their derivatives. It typically produces protonated molecules, [M+H]⁺, and sometimes deprotonated molecules, [M-H]⁻, which allows for the determination of the molecular weight. nih.gov Studies on cysteine conjugates using FAB combined with tandem mass spectrometry (MS/MS) show that this technique is highly successful in generating molecular ion species. Upon collisional activation, these adducts undergo characteristic cleavages around the sulfur atom, providing significant structural information about the conjugate. This makes FAB-MS a valuable tool for identifying and characterizing xenobiotics that have formed adducts with cysteine or related compounds.

For this compound, FAB-MS would be expected to produce a strong signal for the protonated molecule [C₅H₁₁NO₂S + H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus one. Further analysis by tandem mass spectrometry (MS/MS) would induce fragmentation, likely involving the characteristic cleavage of the C-S and S-H bonds, providing detailed structural insights.

Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOF-MS)

Capillary electrophoresis-time of flight mass spectrometry is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the high speed and mass accuracy of a time-of-flight mass analyzer. This hyphenated technique is exceptionally well-suited for the analysis of complex mixtures of polar and charged metabolites.

Studies have utilized CE-TOF-MS to investigate the metabolism of L-cysteine in biological systems. researchgate.net In these studies, trophozoites were cultured with stable-isotope-labeled L-cysteine, and the resulting metabolites were extracted and analyzed. researchgate.net The CE-TOF-MS analysis successfully identified several L-cysteine-derived metabolites, demonstrating the method's capability to separate and identify structurally similar, polar compounds within a complex biological matrix. researchgate.net

While specific studies on the CE-TOF-MS analysis of this compound are not detailed in the available literature, the established success of the technique for L-cysteine and its derivatives indicates its high applicability. For this compound, which is a polar and charged molecule (as its hydrochloride salt), CE-TOF-MS would provide efficient separation from other components and accurate mass measurement, enabling its unambiguous identification and quantification in various samples. The typical setup for cationic metabolite analysis involves separation in a fused-silica capillary with a low-pH buffer like formic acid, followed by electrospray ionization in the positive-ion mode. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a characteristic fingerprint based on the molecule's functional groups.

The IR spectrum of this compound hydrochloride has been recorded and is used as a standard method for its identification. osti.gov The spectrum shows characteristic absorption bands corresponding to the various functional groups present in the molecule. Analysis of the solid-state spectrum reveals shifts in certain bands due to intermolecular interactions and crystal packing forces.

Table 1: Characteristic Infrared (IR) Spectroscopy Bands for this compound Hydrochloride (Solid State)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3300 | Amine group (N-H) stretching |

| ~2900 | Spectral contamination due to oil (in mineral oil mull) |

| ~2550 | Thiol group (S-H) stretching |

| 1740 | Carbonyl (C=O) stretching of the ester |

| 1580 | NH₃⁺ asymmetric deformation |

| 1500 | NH₃⁺ symmetric deformation |

| 1230 | C-O stretching of the ester |

Data compiled from published research findings.

The positions of the thiol and amine peaks are noted to be different in the solid state compared to in aqueous solutions, where hydrogen bonding with water molecules causes band broadening.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of solid this compound hydrochloride has been thoroughly investigated. These studies provide detailed assignments of the observed vibrational modes, offering insights into the molecule's structural properties in the crystalline state.

Table 2: Selected Raman Spectroscopy Bands for this compound Hydrochloride (Solid State)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2977 | ν(CH₃) asymmetric stretching |

| 2940 | ν(CH₃) symmetric stretching |

| 2881 | ν(CH₂) asymmetric stretching |

| 2577 | ν(S-H) stretching |

| 1739 | ν(C=O) stretching |

| 1445 | δ(CH₂) scissoring |

| 856 | ν(C-C) stretching |

| 670 | ν(C-S) stretching |

| 274 | δ(C-C-S) deformation |

Data sourced from Arias et al. The notation ν represents stretching, and δ represents deformation (bending).

In the Raman spectrum, the S-H stretching band is a key indicator of intermolecular interactions. Studies comparing the solid state and aqueous solutions show shifts in this band, reflecting changes in hydrogen bonding involving the thiol group.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of electromagnetic radiation. For this compound, Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are particularly informative.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. uobabylon.edu.iqlibretexts.org In aqueous solutions, this compound hydrochloride (CE) exhibits an absorption maximum at approximately 219 nm. researchgate.netsemanticscholar.org This absorption is attributed to electronic transitions within the molecule, likely involving the thiol and ester functional groups. semanticscholar.orgacs.org The position of the absorption maximum can be influenced by the solvent environment and the pH of the solution. researchgate.net

| Compound | Solvent | λmax (nm) |

| This compound hydrochloride | Aqueous solution | 219 |

| L-cysteine | Aqueous solution | 199 |

| N-acetyl-L-cysteine (pH 3.28) | Aqueous solution | 228 |

| N-acetyl-L-cysteine (pH 8.50) | Aqueous solution | 232 |

| N-acetyl-L-cysteine (pH 11.50) | Aqueous solution | 240 |

This table presents the maximum absorption wavelengths (λmax) for this compound and related compounds in aqueous solutions.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. rsc.org As a chiral molecule, this compound is CD active. The CD spectrum of this compound in aqueous solution shows a distinct signal, which provides information about its stereochemistry and conformation in solution. researchgate.netacs.org The sign of the CD band for this compound is opposite to that observed for N-acetyl-L-cysteine, highlighting the influence of the different functional groups on the chiroptical properties of the molecule. semanticscholar.org The CD signal can be influenced by factors such as pH and the interaction with other molecules or surfaces. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Crystallographic Analysis

Crystallographic analysis, specifically X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.

| Crystal Data for this compound hydrochloride | |

| Formula | C5H12ClNO2S |

| Formula Weight | 185.67 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.666(1) |

| b (Å) | 8.892(2) |

| c (Å) | 18.005(4) |

| V (ų) | 907.5(3) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.359 |

This table summarizes the crystallographic data obtained from the X-ray diffraction analysis of this compound hydrochloride. researchgate.net

Polarimetric Analysis

Polarimetry is a technique used to measure the rotation of the plane of polarized light as it passes through a solution of a chiral compound.

The optical rotation of a chiral substance is a characteristic physical property. For this compound hydrochloride, the specific rotation is typically measured in a solution of 1 M hydrochloric acid (HCl). sigmaaldrich.comsigmaaldrich.com The reported values for the specific rotation ([α]D20) are in the range of -7.9° to -13°. sigmaaldrich.comfishersci.ie This negative value indicates that this compound is levorotatory, meaning it rotates the plane of polarized light to the left. The specific rotation is a crucial parameter for confirming the enantiomeric purity of the compound.

| Compound | Concentration | Solvent | Specific Rotation [α]D20 |

| L-Cysteine ethyl ester hydrochloride | c = 1 | 1 M HCl | -7.9° |

| L-Cysteine ethyl ester hydrochloride | c = 1 | 1 M HCl | -9° to -13° |

This table shows the specific optical rotation values for L-Cysteine ethyl ester hydrochloride under specified conditions. sigmaaldrich.comfishersci.ie

Computational Investigations of Ethyl L Cysteinate and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. For Ethyl L-cysteinate and its derivatives, these methods yield valuable descriptors that help characterize the compound's behavior in different chemical environments.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a useful metric for predicting the transport properties of molecules. Computational analysis provides a TPSA value for this compound of 53.3 Ų nih.gov. For comparison, the related derivative S-Ethyl-L-cysteine has a calculated TPSA of 88.6 Ų nih.govchem960.com.

| Compound | TPSA (Ų) | Source |

| This compound | 53.3 | Computed by Cactvs 3.4.8.18 (PubChem) nih.gov |

| S-Ethyl-L-cysteine | 88.6 | Computed by Cactvs 3.4.8.18 (PubChem) nih.govchem960.com |

The partition coefficient (LogP) represents the ratio of a compound's concentration in a mixture of two immiscible phases, typically octanol (B41247) and water, at equilibrium. It is a key indicator of a molecule's lipophilicity. Different computational models can yield varying LogP values. For this compound, the calculated XLogP3-AA value is -0.1 nih.gov. In contrast, the derivative S-Ethyl-L-cysteine is predicted to be more hydrophilic, with an XLogP3-AA value of -2.3 and an ALOGPS calculated value of -1.8 nih.govhmdb.ca.

| Compound | Calculated LogP | Method | Source |

| This compound | -0.1 | XLogP3-AA | PubChem nih.gov |

| S-Ethyl-L-cysteine | -2.3 | XLogP3-AA | PubChem nih.gov |

| S-Ethyl-L-cysteine | -1.8 | ALOGPS | Human Metabolome Database hmdb.ca |

Hydrogen bond donors and acceptors are critical features that influence a molecule's interaction with its environment, including solvents and biological macromolecules. A hydrogen bond donor includes a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen), while an acceptor is an electronegative atom with a lone pair of electrons. libretexts.org Computational methods predict that this compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor. nih.gov The derivative S-Ethyl-L-cysteine is calculated to have between 3 and 4 acceptors and 2 donors, depending on the computational model used. nih.govhmdb.ca

| Compound | Hydrogen Bond Acceptor Count | Hydrogen Bond Donor Count | Source |

| This compound | 3 | 1 | Computed by Cactvs 3.4.8.18 (PubChem) nih.gov |

| S-Ethyl-L-cysteine | 4 | 2 | Computed by Cactvs 3.4.8.18 (PubChem) nih.gov |

| S-Ethyl-L-cysteine | 3 | 2 | ChemAxon hmdb.ca |

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This property is defined as any single non-ring bond, attached to a non-terminal, non-hydrogen atom. For both this compound and its derivative S-Ethyl-L-cysteine, the number of rotatable bonds is consistently calculated to be 4. nih.govnih.govhmdb.ca

| Compound | Rotatable Bond Count | Source |

| This compound | 4 | Computed by Cactvs 3.4.8.18 (PubChem) nih.gov |

| S-Ethyl-L-cysteine | 4 | Computed by Cactvs 3.4.8.18 (PubChem) nih.gov |

Hydrogen Bond Acceptor and Donor Counts

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the conformational behavior and interactions of molecules in various environments, particularly in solution.

Implicit solvent models are a computationally efficient method for simulating the effects of a solvent on a solute molecule. mdpi.comfrontiersin.org Instead of representing individual solvent molecules, the solvent is treated as a continuous medium with a defined dielectric constant. wikipedia.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation method available in several quantum chemistry software packages. wikipedia.orgq-chem.com

Research on L-cysteine derivatives has utilized PCM to understand their structural behavior in solution. acs.orgfigshare.com A conformational analysis of esterified L-cysteine derivatives, such as this compound, was performed using the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). beilstein-journals.org The study found that for these esterified derivatives, the conformational stability and the populations of different conformers were not very sensitive to the solvent effect, as only small changes were observed when the solvent's dielectric constant was increased. beilstein-journals.org This suggests that the fundamental conformational preferences of this compound are largely maintained across different solvent environments. beilstein-journals.org These computational approaches are valuable for explaining the behavior of bioavailable sites in aqueous media. acs.orgacs.org

Explicit Solvent Simulations (e.g., Molecular Dynamics, Solute–Solvent Clusters)

Explicit solvent simulations are computational methods used to model the detailed interactions between a solute, such as this compound, and the individual molecules of the surrounding solvent. acs.orgosti.gov These techniques are crucial for understanding how the solvent influences the solute's structure, dynamics, and function at a molecular level. The most common method for this is molecular dynamics (MD), which simulates the physical movements of atoms and molecules over time. acs.org

In these simulations, the system is typically composed of one or more this compound molecules placed in a box filled with a large number of individual solvent molecules, most commonly water. biorxiv.orgillinois.edu The interactions between all atoms are governed by a molecular mechanics force field. The influence of the aqueous environment on the properties of this compound can be simulated using these explicit methods, which provide insights into the behavior of bioavailable sites in solution. acs.orgresearchgate.net

Studies on cysteine and its derivatives often employ explicit water models like TIP3P or SPC/E to accurately represent the solvent. biorxiv.orgillinois.edu The simulations track the trajectories of all molecules, allowing for the calculation of various properties. For instance, radial distribution functions can be determined to understand the structuring of water molecules around the different functional groups (thiol, amine, ester) of this compound. Furthermore, dynamic properties such as the diffusion coefficient of the molecule within the solvent can be calculated to understand its transport behavior. acs.org An alternative to full MD simulations is the use of solute-solvent clusters, where the solute is surrounded by a finite number of solvent molecules. This "microsolvation" model can provide a highly accurate description of the local solute-solvent interactions. acs.orgresearchgate.net

Table 1: Typical Parameters and Outputs of an Explicit Solvent MD Simulation for a Cysteine Derivative

| Parameter/Output | Description | Example Value/System |

| Simulation Software | Program used to run the molecular dynamics simulation. | GROMACS, AMBER |

| Force Field | Set of parameters used to describe the potential energy of the system. | AMBER, OPLS-AA, GROMOS |

| Solvent Model | The specific model used to represent water molecules. | TIP3P, SPC/E |

| System Size | The number of atoms or molecules included in the simulation box. | ~1 solute molecule per 1000 water molecules |

| Simulation Time | The total time duration simulated. | Nanoseconds (ns) to Microseconds (µs) |

| Calculated Property | A measurable quantity derived from the simulation. | Diffusion Coefficient, Radial Distribution Function |

Conformational Analysis

Conformational analysis of this compound involves identifying the stable three-dimensional arrangements of the molecule and determining their relative energies. Due to the flexibility of its backbone and side chain, this compound can adopt multiple conformations, or rotamers, in a solution. beilstein-journals.orgbeilstein-journals.org These conformations are in equilibrium, and their relative populations are determined by their free energies.

Quantum chemical calculations are a primary tool for this analysis. beilstein-journals.org Methods like Density Functional Theory (DFT), using functionals such as ωB97X-D with large basis sets (e.g., aug-cc-pVTZ), can accurately predict the geometries and energies of the most stable conformers in both the gas phase and in solution. beilstein-journals.orgbeilstein-journals.org For esterified derivatives of L-cysteine, studies have shown that the conformational stability is not highly sensitive to the solvent environment. beilstein-journals.org

Table 2: Calculated Relative Energies for Major Conformers of L-Cysteine Methyl Ester (a close analog of this compound)

| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Solution, kcal/mol) | Population (Solution, %) |

| Conformer A | 0.00 | 0.00 | 49.9 |

| Conformer B | 0.12 | 0.17 | 31.6 |

| Conformer C | 0.82 | 0.81 | 9.9 |

| Conformer D | 1.09 | 1.11 | 4.9 |

| Data derived from studies on L-cysteine methyl ester, which serves as a structural model for this compound. beilstein-journals.orgbeilstein-journals.org |

Molecular Mechanics Force Fields

Molecular mechanics (MM) simulations, including the explicit solvent simulations described previously, rely on a set of mathematical functions and associated parameters known as a force field to calculate the potential energy of a system. nih.gov For a molecule like this compound, the force field provides the necessary parameters to describe the energy associated with bond stretching, angle bending, torsional rotations (dihedrals), and non-bonded interactions (van der Waals and electrostatic). nih.govfrontiersin.org

Several well-established force fields are used for simulating biomolecules and related organic compounds, including AMBER, CHARMM, and GROMOS. biorxiv.org For new or modified molecules like this compound, which is a derivative of a standard amino acid, parameters must be carefully developed and validated. frontiersin.orgnih.gov This process, known as parameterization, typically involves fitting the MM parameters to reproduce high-level quantum mechanical (QM) calculations or experimental data. nih.govfrontiersin.org

For instance, atomic charges are often derived by fitting them to the electrostatic potential (ESP) calculated by QM methods. nih.gov Bond and angle force constants can be obtained from QM frequency calculations, while torsional parameters are determined by fitting the MM energy profile to the potential energy scan of the rotating bond calculated at a high level of theory. nih.gov Specialized force fields like the General Amber Force Field (GAFF) are designed to provide compatible parameters for a wide range of organic molecules to be used in conjunction with standard biomolecular force fields like AMBER ff14SB. frontiersin.org

Table 3: Key Components of a Molecular Mechanics Force Field

| Parameter Type | Description |

| Bond Stretching | Describes the energy required to stretch or compress a covalent bond from its equilibrium length. |

| Angle Bending | Describes the energy required to bend the angle between three connected atoms. |

| Torsional (Dihedral) | Describes the energy barrier associated with rotation around a central bond. |

| Non-bonded (van der Waals) | Models the short-range repulsive and long-range attractive forces between atoms. |

| Non-bonded (Electrostatic) | Models the Coulombic interactions between atoms based on their partial atomic charges. |

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to Lewis structures, such as 2-center bonds and 1-center lone pairs. unlp.edu.ar A key feature of NBO analysis is its ability to identify and quantify hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. nih.govunlp.edu.ar

In this compound and its derivatives, hyperconjugation plays a critical role in determining conformational stability. beilstein-journals.orgnih.gov These interactions are more significant than intramolecular hydrogen bonding in dictating the preferred geometry. beilstein-journals.org The NBO method calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction, providing a quantitative measure of its importance. For example, a significant interaction involves the delocalization of electron density from a lone pair on the sulfur atom (LPS) to the anti-bonding orbital of a neighboring C-C or C-H bond (σ*).

Studies on cysteine esters show that the sum of these hyperconjugative interactions, balanced against steric repulsions (unfavorable Pauli exchange interactions), governs the relative stability of the different conformers. beilstein-journals.orgnih.gov

Table 4: Key Hyperconjugative Interactions and Steric Energies for Stable Conformers of L-Cysteine Methyl Ester (as a model for this compound)

| Conformer | Relative Hyperconjugative Energy (kcal/mol) | Relative Steric Energy (kcal/mol) | Key Donor-Acceptor Interaction |

| Conformer A | 0.00 | 0.17 | LP (S) → σ* (C-C) |

| Conformer B | 0.17 | 0.00 | LP (S) → σ* (C-H) |

| Conformer C | 0.50 | 0.48 | nO → σN-H |

| Conformer D | 0.88 | 0.38 | LP (N) → σ (C-C) |

| Energies are relative to the most stable conformer. Data interpreted from NBO analysis of L-cysteine methyl ester. beilstein-journals.orgnih.gov |

Biochemical and Mechanistic Explorations of Ethyl L Cysteinate and Its Derivatives

Intracellular Uptake and Membrane Permeability

Cell-Penetrant Properties of Ethyl Ester Derivatives

Ethyl L-cysteinate (L-CYSee) is a derivative of the amino acid L-cysteine, modified by an ethyl ester group. This structural alteration significantly enhances its ability to permeate cell membranes. researchgate.net The increased lipophilicity, or fat-solubility, of L-CYSee compared to its parent compound, L-cysteine, facilitates its passage through the lipid bilayers that enclose cells. This characteristic is not unique to the ethyl ester of L-cysteine; other esterified forms, such as methyl and isopropyl esters of cysteine, also exhibit improved cell penetration. researchgate.net For instance, N-acetyl-L-cysteine ethyl ester (NACET), another derivative, is noted for its lipophilic and cell-permeable nature, allowing it to readily cross cellular membranes. nih.gov This enhanced permeability allows these derivatives to serve as effective intracellular delivery vehicles for cysteine. researchgate.net

The cell-penetrant properties of these ethyl ester derivatives have been observed in various cell types, including neurons and peripheral cells. researchgate.netfrontiersin.org Once inside the cell, these esterified compounds can be hydrolyzed by intracellular enzymes called esterases. This process cleaves the ester bond, releasing L-cysteine and allowing it to become available for various cellular processes. researchgate.net

Influence of Esterification on Cellular Entry

The process of esterification, which involves the reaction of a carboxylic acid with an alcohol to form an ester, is a key factor in improving the cellular uptake of L-cysteine. L-cysteine itself is a hydrophilic molecule, and its entry into cells is typically mediated by specific transporter proteins. By converting the carboxyl group of L-cysteine into an ethyl ester, the molecule becomes more lipid-soluble, enabling it to diffuse more readily across the cell membrane.

This increased lipophilicity is a critical factor for bypassing the limitations of transporter-dependent uptake. Research has shown that ethyl ester derivatives of cysteine can lead to a significant increase in intracellular cysteine levels compared to the administration of L-cysteine alone. For example, studies using rat lung slices demonstrated that cysteine isopropyl ester (CIPE) and cysteine cyclohexyl ester resulted in considerable increases in intracellular cysteine. Similarly, N-acetyl-L-cysteine ethyl ester (NACET) has been shown to be more effective at increasing intracellular glutathione (B108866) (GSH) levels, a downstream product of cysteine metabolism, than N-acetyl-L-cysteine (NAC) itself, which is less lipophilic. nih.gov The enhanced cellular entry due to esterification makes these compounds valuable tools for studying the intracellular roles of cysteine and for potential therapeutic applications where increasing intracellular cysteine is beneficial.

Interaction with Cellular Transport Systems

Modulation of Excitatory Amino Acid Transporter 3 (EAAT3) Activity

Research suggests that this compound can counteract the inhibitory effects of certain substances on the Excitatory Amino Acid Transporter 3 (EAAT3). frontiersin.orgphysiology.org EAAT3, also known as EAAC1, is a crucial transporter protein responsible for the uptake of glutamate (B1630785) and L-cysteine into neurons. biorxiv.orgnih.govmdpi.com Certain opioids, such as morphine, have been shown to inhibit EAAT3-mediated transport of L-cysteine. frontiersin.orgphysiology.orgfrontiersin.orgnih.govnih.govnih.gov This inhibition can lead to a decrease in intracellular cysteine levels, which has been implicated in the development of opioid dependence. frontiersin.orgnih.govnih.gov

This compound, due to its enhanced cell permeability, can bypass the inhibited EAAT3 transporter and deliver cysteine directly into the neuron. frontiersin.org By restoring intracellular cysteine levels, this compound can mitigate the downstream consequences of EAAT3 inhibition by opioids. frontiersin.orgnih.gov This mechanism has been proposed to explain the observed effects of L-CYSee in reducing physical dependence on morphine in animal models. frontiersin.orgnih.gov The ability of L-CYSee to counteract the effects of EAAT3 inhibition highlights the importance of this transporter in neuronal cysteine homeostasis.

Effects on L-Cysteine Transport into Neurons

The transport of L-cysteine into neurons is a critical process for maintaining neuronal health and function, as L-cysteine is a precursor for the synthesis of the major antioxidant glutathione (GSH). nih.govmdpi.com The primary transporter responsible for L-cysteine uptake into neurons is EAAT3. nih.govmdpi.com As mentioned, the function of this transporter can be impaired by substances like morphine, leading to reduced intracellular cysteine. frontiersin.orgnih.govnih.gov

This compound provides an alternative route for L-cysteine to enter neurons. frontiersin.org Its lipophilic nature allows it to cross the neuronal membrane independently of EAAT3. Once inside the neuron, intracellular esterases convert this compound back into L-cysteine, thereby increasing the intracellular concentration of this vital amino acid. researchgate.net This bypass mechanism effectively circumvents the issue of inhibited EAAT3 transport. frontiersin.orgfrontiersin.orgnih.gov Studies have shown that while L-cysteine administration alone may not be effective in overcoming the effects of EAAT3 blockade, cell-penetrant derivatives like this compound can successfully restore intracellular cysteine levels. frontiersin.orgfrontiersin.org This underscores the significance of esterification for enhancing the delivery of L-cysteine to neurons, particularly under conditions where normal transport mechanisms are compromised.

Modulation of Endogenous Biochemical Pathways

Once inside the cell, the L-cysteine delivered by this compound can participate in several crucial biochemical pathways. One of the most significant is the synthesis of glutathione (GSH), a primary intracellular antioxidant. nih.gov By increasing the availability of L-cysteine, which is a rate-limiting precursor for GSH synthesis, this compound can boost cellular antioxidant defenses. nih.gov This has been demonstrated in studies where treatment with N-acetyl-L-cysteine ethyl ester (NACET) led to a significant increase in intracellular GSH levels. nih.gov

Furthermore, the replenished intracellular L-cysteine can influence redox-sensitive signaling pathways. physiology.org For example, it has been proposed that the effects of L-CYSee in the context of opioid dependence are related to the modulation of redox-based changes in DNA methylation and retrotransposon transcription, which are affected by intracellular cysteine levels. physiology.orgnih.govfrontiersin.org The sulfur atom in the cysteine molecule is highly reactive and plays a key role in these processes. frontiersin.org

Additionally, intracellular L-cysteine can be a substrate for the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles. physiology.org The conversion of L-cysteine to H₂S is catalyzed by enzymes such as cystathionine-γ-lyase (CSE). physiology.org By providing the necessary substrate, this compound can potentially modulate H₂S-mediated signaling pathways. physiology.org

The ability of this compound to influence these fundamental biochemical pathways highlights its potential as a tool to study and manipulate cellular processes dependent on cysteine availability.

Table of Research Findings on this compound and its Derivatives

Table of Compound Names

Influence on Purine (B94841) Nucleotide Biosynthesis Pathways

This compound derivatives have been shown to exert a significant influence on the de novo pathways of purine nucleotide biosynthesis. nih.gov These pathways are crucial for the synthesis of nucleotides, which are the fundamental building blocks of DNA and RNA. nih.govacs.org Research on a specific derivative, L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride, demonstrated that it selectively targets and inhibits enzymes that are dependent on L-glutamine within the purine synthesis cascade. nih.gov This selective action disrupts the normal production of purine nucleotides without significantly affecting the biosynthetic pathways of pyrimidines. nih.gov The mechanism involves acting as an antagonist to L-glutamine, a key nitrogen donor in several steps of purine ring assembly. nih.govdrugbank.com By interfering with these L-glutamine-requiring steps, the compound effectively curtails the cell's ability to produce essential purine nucleotides like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov

Effects on Enzymes of Nucleotide Metabolism (e.g., Amidophosphoribosyltransferase, FGAM Synthase, GMP Synthase)

The targeted disruption of purine synthesis by the this compound derivative is achieved through the direct inhibition of key L-glutamine-requiring enzymes. nih.gov Studies in rat hepatoma models revealed a selective and potent inhibition of these enzymes following administration of the compound. nih.gov

Specifically, the activities of the following enzymes were markedly reduced:

Amidophosphoribosyltransferase (ATase): This enzyme catalyzes the first committed step in de novo purine biosynthesis, transferring an amino group from glutamine to phosphoribosyl pyrophosphate (PRPP). inrae.frasm.org Its activity was inhibited to just 21% of control levels. nih.gov

FGAM Synthase (Phosphoribosylformylglycinamidine synthase): This enzyme is involved in a later step of the pathway, also utilizing glutamine as a nitrogen donor. drugbank.com It experienced the most profound inhibition, with its activity plummeting to only 1% of control levels. nih.gov

GMP Synthase: This enzyme catalyzes the final step in the synthesis of GMP from xanthosine (B1684192) monophosphate (XMP), using the amide of glutamine. mdpi.com Its activity was reduced to 69% of control levels. nih.gov

In contrast, the activities of enzymes involved in pyrimidine (B1678525) biosynthesis, such as carbamoyl-phosphate synthase II and CTP synthase, were not significantly altered, highlighting the selectivity of the compound for the purine pathway. nih.gov

Table 1: Inhibitory Effect of an this compound Derivative on Purine Biosynthesis Enzymes in Hepatoma 3924A Cells

| Enzyme | Role in Purine Synthesis | Remaining Activity (% of Control) |

|---|---|---|

| Amidophosphoribosyltransferase | Catalyzes the first committed step | 21% |

| FGAM Synthase | Catalyzes the conversion of FGAR to FGAM | 1% |

| GMP Synthase | Catalyzes the final step of GMP synthesis | 69% |

Data sourced from studies on rats bearing hepatoma 3924A, 6 hours after drug injection. nih.gov

Impact on Adenylate and Guanylate Concentrations

The enzymatic inhibition caused by the this compound derivative leads to a quantifiable reduction in the intracellular pools of purine nucleotides. nih.gov The disruption of the biosynthetic pathway directly impacts the concentrations of inosine (B1671953) monophosphate (IMP), the precursor to both adenylate and guanylate nucleotides, as well as the total pools of these crucial molecules. nih.gov

In hepatoma 3924A-bearing rats treated with the compound, the following changes in nucleotide concentrations were observed:

The concentration of IMP was reduced to 52% of control levels. nih.gov

The total pool of adenylates (AMP, ADP, ATP) decreased to 52% of control concentrations. nih.gov

The total pool of guanylates (GMP, GDP, GTP) fell to 57% of control levels. nih.gov

Consistent with the selective enzyme inhibition, pyrimidine nucleotide pools were not significantly affected by the treatment. nih.gov This corroborates that the primary metabolic impact is the targeted depletion of purine nucleotides. nih.gov

Table 2: Reduction in Nucleotide Concentrations in Hepatoma 3924A Tumors

| Nucleotide/Pool | Concentration (% of Control) |

|---|---|

| Inosine Monophosphate (IMP) | 52% |

| Total Adenylates (AMP, ADP, ATP) | 52% |

| Total Guanylates (GMP, GDP, GTP) | 57% |

Data sourced from studies on rats bearing hepatoma 3924A, 6 hours after drug injection. nih.gov

Redox Homeostasis and Antioxidant Mechanisms

Role as an L-Glutamine Antagonist

The mechanism underlying the effects of the this compound derivative on purine synthesis is its function as an L-glutamine antagonist. nih.gov L-glutamine is a non-essential amino acid that plays a central role in a multitude of metabolic processes, including serving as a nitrogen donor for the biosynthesis of nucleotides and other macromolecules. drugbank.comnih.gov Many rapidly proliferating cells exhibit a high demand for glutamine. mdpi.com

The this compound derivative acts by competitively interfering with glutamine-dependent enzymes. nih.gov This antagonism is evidenced by the observation that the cytotoxic effects of the drug on cultured hepatoma cells can be partially reversed by the addition of L-glutamine to the culture medium. nih.gov Furthermore, in vivo studies showed that administration of the compound led to a significant decrease in the intratumoral pools of both L-glutamine and L-glutamate, which fell to 33% and 71% of control levels, respectively. nih.gov This selective targeting of L-glutamine metabolism explains the profound and specific inhibition of L-glutamine-requiring enzymes in the purine nucleotide biosynthetic pathway. nih.gov

Generation of Hydrogen Sulfide (H2S)

This compound can serve as a precursor for the intracellular generation of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles. medchemexpress.comnih.gov As an esterified, cell-penetrant form of L-cysteine, this compound is readily hydrolyzed within the cell to release L-cysteine. nih.govfrontiersin.org This intracellular L-cysteine then becomes a substrate for enzymes that catalyze the production of H₂S. nih.govasm.org

Key enzymes in this process include L-cysteine desulfhydrase, which directly converts L-cysteine into pyruvate, ammonia (B1221849), and H₂S. mdpi.comcore.ac.uk This enzymatic production of H₂S from L-cysteine is a recognized pathway in various biological systems. nih.gov Therefore, by efficiently delivering L-cysteine into the cell, this compound contributes to the cellular pool of substrates available for H₂S synthesis, positioning it as an effective H₂S donor. medchemexpress.com

Contribution to Glutathione (GSH) Synthesis

This compound is a significant contributor to the synthesis of glutathione (GSH), a critical intracellular antioxidant. researchgate.netnih.gov GSH is a tripeptide composed of glutamate, cysteine, and glycine (B1666218), and its synthesis is primarily limited by the availability of cysteine. nih.govnih.govoup.com

By acting as a prodrug, this compound facilitates the transport of cysteine across the cell membrane. nih.govfrontiersin.org Once inside the cell, it is converted to L-cysteine, thereby increasing the intracellular concentration of this rate-limiting amino acid. frontiersin.orgresearchgate.net This elevated supply of cysteine directly fuels the first and rate-limiting step of GSH synthesis, which is the formation of γ-glutamylcysteine, catalyzed by glutamate-cysteine ligase (GCL). oup.comoup.com Subsequently, GSH synthetase adds glycine to complete the synthesis of the glutathione molecule. oup.com The ability of this compound and related esterified compounds to bypass cellular uptake limitations for cysteine and augment intracellular GSH levels is a key aspect of their antioxidant mechanism. researchgate.net

Mechanisms of Antioxidant Activity

This compound, as a derivative of the amino acid L-cysteine, contributes to antioxidant defense through various mechanisms, primarily centered around the reactivity of its thiol (-SH) group. The antioxidant properties are largely attributed to its precursor, L-cysteine, and its role in synthesizing glutathione (GSH), a major intracellular antioxidant. mdpi.comnih.gov

The primary antioxidant mechanisms include:

Direct Radical Scavenging: The thiol group of cysteine can directly react with and neutralize a variety of reactive oxygen species (ROS), including the highly reactive hydroxyl radical (•OH). nih.gov This process involves the donation of a hydrogen atom from the sulfhydryl group, which stabilizes the radical. The reaction of cysteine disulfides with hydroxyl radicals can produce sulfenic acid (–SOH), which is itself a potent scavenger of peroxyl radicals. pnas.org This creates a two-tiered defense against ROS. pnas.org

Precursor to Glutathione (GSH) Synthesis: this compound serves as a delivery vehicle for L-cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH). nih.govmedchemexpress.com GSH is a critical component of the cell's antioxidant defense system, participating in the detoxification of ROS and xenobiotics, and the regeneration of other antioxidants like vitamins C and E.

Detoxification of Harmful Aldehydes: Cysteine can react with aldehydes, which are toxic products of lipid peroxidation, to form more stable and less harmful thiazolidine (B150603) derivatives. This reaction helps to mitigate the damaging effects of oxidative stress. nih.gov

The antioxidant capacity of thiol compounds like N-acetyl-L-cysteine (NAC), a related derivative, has been shown to be dependent on the nature of the free radicals they are acting against. nih.gov While effective at scavenging certain radicals directly, their interaction with others can sometimes lead to the formation of thiyl radicals, which may have pro-oxidant effects under specific conditions. nih.gov

Influence on Intracellular Reactive Oxygen Species (ROS) Levels

This compound and its derivatives have a significant impact on intracellular levels of reactive oxygen species (ROS). By bolstering the cell's antioxidant capacity, these compounds can effectively lower ROS levels and mitigate oxidative stress.

Studies have demonstrated that treatment with L-cysteine or its derivatives can lead to a significant decrease in intracellular ROS. For instance, in mesangial cells exposed to methylglyoxal (B44143) (MGO), a precursor to advanced glycation end-products (AGEs), pretreatment with L-cysteine dose-dependently decreased the generation of ROS. researchgate.net Similarly, N-acetyl-L-cysteine (NAC) has been shown to reduce intracellular ROS levels in various cell types, including retinal pigment epithelial (RPE) cells and myotubes. mdpi.come-enm.org In bovine oocytes, supplementation with NAC during in vitro maturation significantly decreased ROS levels and concurrently increased intracellular glutathione (GSH) levels. mdpi.com

The mechanism behind this reduction in ROS is twofold. Firstly, the direct scavenging of free radicals by the thiol group of cysteine neutralizes existing ROS. nih.gov Secondly, and perhaps more importantly, the provision of cysteine for GSH synthesis enhances the cell's endogenous antioxidant defense system, allowing for more efficient and sustained ROS detoxification. mdpi.comnih.gov Thiazolidine derivatives formed from cysteine have also been shown to reduce intracellular ROS levels, suggesting another pathway by which these compounds contribute to cellular protection against oxidative stress. nih.govasm.org

| Compound | Cell Type | Experimental Condition | Effect on Intracellular ROS | Reference |

| L-cysteine | MES13 (mesangial cells) | MGO-induced stress | ↓ | researchgate.net |

| N-acetyl-L-cysteine (NAC) | ARPE-19 (retinal pigment epithelium) | H₂O₂ or t-BOOH induced stress | ↓ | mdpi.com |

| N-acetyl-L-cysteine (NAC) | C2C12 (myotubes) | Aldosterone-induced stress | ↓ | e-enm.org |

| N-acetyl-L-cysteine (NAC) | Bovine oocytes | In vitro maturation | ↓ | mdpi.com |

| Thiazolidine-4-carboxylic acid (T4C) | Entamoeba histolytica trophozoites | L-cysteine deprivation | ↓ | nih.govasm.org |

| 2-methyl thiazolidine-4-carboxylic acid (MT4C) | Entamoeba histolytica trophozoites | L-cysteine deprivation | ↓ | nih.govasm.org |

Metabolic Transformation and Product Formation

Ester Hydrolysis to L-Cysteine and Ethanol (B145695)

This compound is an ester, and like other esters, it can undergo hydrolysis to yield its constituent alcohol and carboxylic acid. In this case, the hydrolysis of this compound breaks the ester bond to form L-cysteine and ethanol. chemguide.co.uk This reaction can be catalyzed by acids or bases. chemguide.co.uk

In a biological context, this hydrolysis is crucial for the bioavailability of L-cysteine. The ester form, being more lipophilic than L-cysteine itself, can more readily cross cell membranes. Once inside the cell, esterases can catalyze the hydrolysis, releasing L-cysteine where it is needed for protein synthesis, glutathione production, or other metabolic functions. mdpi.com The reaction is essentially the reverse of the esterification process used to create the compound. chemguide.co.uk

Condensation Reactions with Aldehydes to Form Thiazolidine Derivatives (e.g., 2-Ethyl-Thiazolidine-4-Carboxylic Acid)

A significant metabolic reaction of L-cysteine, and by extension its precursor this compound, is its condensation with aldehydes to form thiazolidine derivatives. nih.govirapa.org This reaction involves the nucleophilic attack of the amino group and the thiol group of the cysteine molecule on the carbonyl carbon of an aldehyde, resulting in the formation of a five-membered thiazolidine ring. irapa.orgrsc.org

For example, the reaction of L-cysteine with:

Formaldehyde yields thiazolidine-4-carboxylic acid (T4C). nih.gov

Acetaldehyde yields 2-methylthiazolidine-4-carboxylic acid (MT4C). nih.gov

Propionaldehyde yields 2-ethyl-thiazolidine-4-carboxylic acid (ET4C). nih.govresearchgate.net

This reaction is notable for being fast and efficient under physiological pH conditions. rsc.orgresearchgate.net Research in the protozoan parasite Entamoeba histolytica has shown that these thiazolidine derivatives can serve as an intracellular storage form of L-cysteine. nih.govasm.org They also play a role in detoxifying aldehydes, which can be harmful to the cell. nih.govasm.org The formation of these derivatives is reversible, allowing for the release of L-cysteine when required. nih.gov

| Aldehyde | Resulting Thiazolidine Derivative | Reference |